5-Hydroxy-1-phenyl-1-pentanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-1-phenyl-1-pentanone is an organic compound with the molecular formula C11H14O2. It is a β-hydroxy ketone characterized by a hydroxy group at position 5 and a phenyl group at position 1 on the pentanone chain. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Hydroxy-1-phenyl-1-pentanone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of benzene with valeryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride . This reaction produces 1-phenyl-1-pentanone, which can then be hydroxylated to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts acylation followed by hydroxylation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydroxy-1-phenyl-1-pentanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: 5-oxo-1-phenyl-1-pentanone or 5-carboxy-1-phenyl-1-pentanone.
Reduction: 5-hydroxy-1-phenylpentanol.
Substitution: 5-chloro-1-phenyl-1-pentanone or 5-bromo-1-phenyl-1-pentanone.
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-1-phenyl-1-pentanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Its derivatives are studied for their potential therapeutic effects in treating neurodegenerative disorders.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 5-hydroxy-1-phenyl-1-pentanone involves its interaction with molecular targets and pathways. It is known to inhibit the enzyme carbonyl reductase, which plays a role in various metabolic processes . Additionally, it forms intramolecular hydrogen bonds with the hydroxyl group, enhancing its inhibitory effects on certain biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-1-pentanone: Lacks the hydroxyl group at position 5.
5-oxo-1-phenyl-1-pentanone: Contains a ketone group instead of a hydroxyl group.
5-chloro-1-phenyl-1-pentanone: Contains a chlorine atom instead of a hydroxyl group.
Uniqueness
5-Hydroxy-1-phenyl-1-pentanone is unique due to its β-hydroxy ketone structure, which imparts specific chemical reactivity and biological activity. Its ability to form hydrogen bonds and interact with enzymes makes it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C11H14O2 |
---|---|
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
5-hydroxy-1-phenylpentan-1-one |
InChI |
InChI=1S/C11H14O2/c12-9-5-4-8-11(13)10-6-2-1-3-7-10/h1-3,6-7,12H,4-5,8-9H2 |
InChI-Schlüssel |
JDXNTJVIHPAPPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)CCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.